1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine 1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1152526-82-3
VCID: VC4761837
InChI: InChI=1S/C11H12BrN3/c1-8-6-14-15(11(8)13)7-9-3-2-4-10(12)5-9/h2-6H,7,13H2,1H3
SMILES: CC1=C(N(N=C1)CC2=CC(=CC=C2)Br)N
Molecular Formula: C11H12BrN3
Molecular Weight: 266.142

1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine

CAS No.: 1152526-82-3

Cat. No.: VC4761837

Molecular Formula: C11H12BrN3

Molecular Weight: 266.142

* For research use only. Not for human or veterinary use.

1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine - 1152526-82-3

Specification

CAS No. 1152526-82-3
Molecular Formula C11H12BrN3
Molecular Weight 266.142
IUPAC Name 2-[(3-bromophenyl)methyl]-4-methylpyrazol-3-amine
Standard InChI InChI=1S/C11H12BrN3/c1-8-6-14-15(11(8)13)7-9-3-2-4-10(12)5-9/h2-6H,7,13H2,1H3
Standard InChI Key ZQKIUQGEEYZIFC-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1)CC2=CC(=CC=C2)Br)N

Introduction

1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine is a versatile small molecule scaffold, belonging to the pyrazole class of heterocyclic compounds. Pyrazoles are known for their diverse biological activities and are integral components in various pharmaceuticals . This compound, in particular, features a bromobenzyl group attached to a pyrazole ring, which provides a platform for further chemical modifications and potential applications in medicinal chemistry.

Synthesis and Preparation

The synthesis of 1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of a pyrazole precursor with a 3-bromobenzyl halide. The exact conditions may vary depending on the specific starting materials and desired yield. Common methods include nucleophilic substitution reactions, where the pyrazole nitrogen acts as a nucleophile.

Biological and Chemical Applications

Pyrazole derivatives, including 1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine, are of interest in medicinal chemistry due to their potential biological activities. Pyrazoles have been explored for their antioxidant, anticancer, and antileishmanial properties . The presence of a bromobenzyl group offers opportunities for further modification, which could enhance or alter these biological activities.

Future Directions

Given the versatility of 1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine, future research could focus on modifying the compound to enhance its biological activity or to explore new therapeutic applications. This might involve substituting the bromine atom with other functional groups or altering the pyrazole ring itself.

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